Dinitrato(1,10-phenanthroline)copper(II)
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Overview
Description
Dinitrato(1,10-phenanthroline)copper(II) is a coordination compound consisting of copper ions, 1,10-phenanthroline ligands, and nitrate anions. This compound is known for its unique structural and chemical properties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dinitrato(1,10-phenanthroline)copper(II) can be synthesized through a reaction between copper(II) nitrate and 1,10-phenanthroline in an aqueous solution. The reaction typically involves dissolving copper(II) nitrate in water and then adding 1,10-phenanthroline to the solution. The mixture is stirred and heated to facilitate the formation of the coordination compound. The resulting product is then filtered, washed, and dried to obtain pure Dinitrato(1,10-phenanthroline)copper(II) .
Industrial Production Methods
While specific industrial production methods for Dinitrato(1,10-phenanthroline)copper(II) are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pH, and concentration to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Dinitrato(1,10-phenanthroline)copper(II) undergoes various chemical reactions, including:
Oxidation-Reduction Reactions: The copper ion in the compound can participate in redox reactions, where it alternates between different oxidation states.
Substitution Reactions: The 1,10-phenanthroline ligand can be replaced by other ligands in coordination chemistry reactions.
Complexation Reactions: The compound can form complexes with other metal ions and ligands.
Common Reagents and Conditions
Common reagents used in reactions involving Dinitrato(1,10-phenanthroline)copper(II) include reducing agents (e.g., sodium borohydride), oxidizing agents (e.g., hydrogen peroxide), and various ligands (e.g., ethylenediamine). Reaction conditions such as temperature, pH, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from reactions involving Dinitrato(1,10-phenanthroline)copper(II) depend on the specific reaction conditions and reagents used. For example, in redox reactions, the products may include reduced or oxidized forms of copper, while substitution reactions may yield new coordination compounds with different ligands .
Scientific Research Applications
Dinitrato(1,10-phenanthroline)copper(II) has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of Dinitrato(1,10-phenanthroline)copper(II) involves several pathways:
DNA Interaction: The compound can bind to DNA, causing structural changes and cleavage, which can lead to cell death.
Oxidative Stress: Copper ions in the compound can generate reactive oxygen species (ROS), leading to oxidative damage in cells.
Enzyme Inhibition: The compound can inhibit various enzymes involved in cellular processes, contributing to its cytotoxic effects.
Comparison with Similar Compounds
Dinitrato(1,10-phenanthroline)copper(II) can be compared with other similar compounds, such as:
Copper(II) and silver(I)-1,10-phenanthroline-5,6-dione complexes: These compounds also interact with DNA and exhibit antimicrobial activity.
Copper(II) complexes with 2,2’-bipyridine: These complexes have similar coordination chemistry and biological activities.
Copper(II) complexes with picolinate: These compounds share similar structural features and applications in catalysis and medicine.
The uniqueness of Dinitrato(1,10-phenanthroline)copper(II) lies in its specific combination of copper ions, 1,10-phenanthroline ligands, and nitrate anions, which confer distinct chemical and biological properties.
Properties
CAS No. |
19319-88-1 |
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Molecular Formula |
C12H8CuN4O6 |
Molecular Weight |
367.76 g/mol |
IUPAC Name |
copper;1,10-phenanthroline;dinitrate |
InChI |
InChI=1S/C12H8N2.Cu.2NO3/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;2*2-1(3)4/h1-8H;;;/q;+2;2*-1 |
InChI Key |
XOCNEEJNJTZFKE-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] |
Canonical SMILES |
C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Cu+2] |
Pictograms |
Oxidizer; Irritant |
Origin of Product |
United States |
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